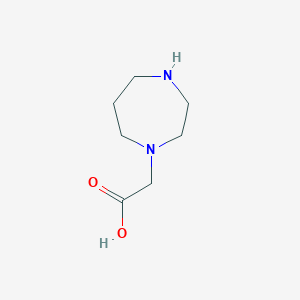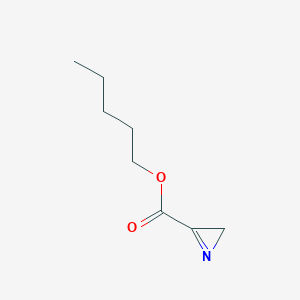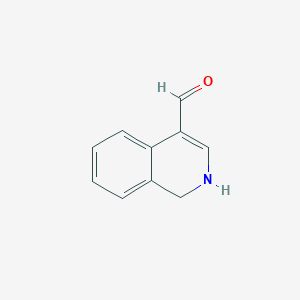
1,2-Dihydroisoquinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroisoquinoline-4-carbaldehyde is a chemical compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing heterocycles that are widely recognized for their presence in various natural products and biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroisoquinoline-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of isoquinoline with alkyl propiolates and 1,3-diketones under mild reaction conditions. This three-component reaction proceeds without the need for catalysts and yields functionalized 1,2-dihydroisoquinolines . Another method involves the palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides with arylboronic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroisoquinoline-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoquinoline derivatives.
Scientific Research Applications
1,2-Dihydroisoquinoline-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and interactions involving isoquinoline derivatives.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 1,2-Dihydroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that modulate enzymatic activity or receptor interactions. For example, derivatives of isoquinolines have been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is significant in cancer immunotherapy .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound is structurally similar and also exhibits significant biological activity.
1,2-Dihydroisoquinoline-1-carboxylates: These compounds share the isoquinoline core and are used in various synthetic applications.
Uniqueness
1,2-Dihydroisoquinoline-4-carbaldehyde is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its ability to participate in multiple types of reactions and serve as a versatile intermediate makes it valuable in both research and industrial contexts.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1,2-dihydroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-4,6-7,11H,5H2 |
InChI Key |
IDFZBYUJEPDVJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=CN1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


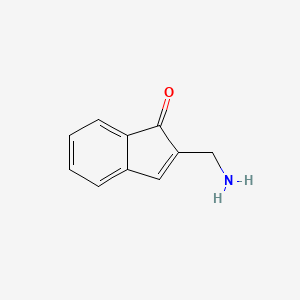
![2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11919616.png)
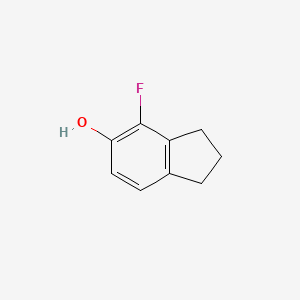
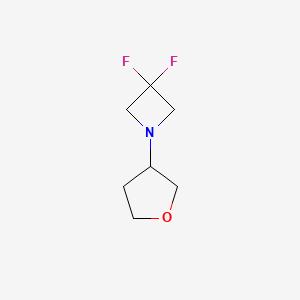
![5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11919626.png)
![(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11919635.png)


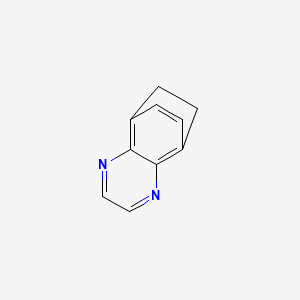
![3H-Imidazo[1,5-a]indole](/img/structure/B11919664.png)
